molecular formula C23H27NO3 B589350 (8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile CAS No. 1197900-95-0

(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile

Cat. No.: B589350
CAS No.: 1197900-95-0
M. Wt: 365.473
InChI Key: WNGVOIAMSWIYGK-SZWUIVRNSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of (8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile represents a sophisticated polycyclic framework characterized by exceptional structural complexity. The compound possesses a molecular formula of C23H27NO3 with a calculated molecular weight of 365.5 g/mol, establishing its position within the medium-molecular-weight organic compound category. The steroid backbone consists of the characteristic cyclopenta[a]phenanthrene ring system, which serves as the fundamental structural scaffold for numerous biologically active compounds.

The stereochemical configuration of this compound is defined by five distinct chiral centers located at positions 8R, 10S, 13S, 14S, and 17R, creating a highly specific three-dimensional arrangement that significantly influences its chemical and physical properties. The spiro connection at position 17 links the steroid framework to a five-membered oxolane ring, introducing additional conformational constraints that contribute to the overall rigidity of the molecular structure. The presence of two carbonyl groups at positions 3 and 5' introduces electron-withdrawing character to the molecule, while the carbonitrile group at position 7 provides additional functional diversity.

The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature requirements for this complex structure, with the computed Simplified Molecular-Input Line-Entry System representation being C[C@]12CCC(=O)C=C1CC([C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C#N. This notation captures the essential connectivity and stereochemical information necessary for unambiguous structural identification. The molecular architecture demonstrates the characteristic trans-anti-trans configuration typical of steroid compounds, with the A and B rings adopting chair conformations while the C ring maintains a chair configuration and the D ring exhibits an envelope conformation.

The compound exhibits significant structural similarity to other steroid derivatives, particularly those containing spiro-linked heterocyclic systems. The oxolane ring adoption creates a lactone functionality that introduces additional polarity to the molecule and potentially affects its solubility characteristics and biological activity. The strategic placement of the carbonitrile group provides opportunities for further chemical modification and may serve as a pharmacophoric element in biological systems.

X-ray Crystallography and Single-Crystal Structural Determination

X-ray crystallography represents the gold standard for definitive structural determination of complex organic molecules, providing atomic-level resolution of molecular architecture and intermolecular interactions. The technique involves exposing crystalline samples to monochromatic X-ray radiation, which produces characteristic diffraction patterns that can be computationally analyzed to reveal three-dimensional electron density maps. For steroid compounds similar to this compound, single-crystal X-ray diffraction studies have proven invaluable in confirming stereochemical assignments and understanding conformational preferences.

The crystallographic analysis process begins with the preparation of suitable single crystals, typically requiring specimens larger than 0.1 millimeters in all dimensions with minimal internal imperfections such as cracks or twinning. Related steroid compounds have demonstrated successful crystallization under controlled conditions, with space group determinations providing crucial information about molecular packing and symmetry relationships. For drospirenone, a structurally related compound with formula C24H30O3, X-ray powder diffraction data revealed unit cell parameters of a = 12.897(1) Å, b = 12.618(1) Å, c = 12.252(1) Å, with α = β = γ = 90°, unit-cell volume V = 1994.13 Å3, Z = 4, ρcal = 1.229 g cm−3, and space group P212121.

The data collection process involves systematic rotation of the crystal through 180° or more, recording diffraction patterns at regular intervals to capture the complete three-dimensional reciprocal space information. Modern area detectors and charge-coupled device image sensors enable rapid data acquisition with high precision, allowing for the measurement of thousands of individual reflections. The resulting diffraction data undergoes computational processing including indexing, integration, and scaling to produce structure factor amplitudes suitable for structural refinement.

Structural determination employs direct methods for initial phase estimation, followed by iterative refinement procedures to optimize atomic positions and thermal parameters against the experimental data. For complex steroid structures, the refinement process often requires careful modeling of disorder, particularly in flexible side chains or solvent molecules. The final refined structure provides precise bond lengths, bond angles, and torsion angles that define the molecular geometry with uncertainties typically on the order of 0.001-0.01 Å for bond distances.

Related steroid compounds have exhibited interesting crystallographic properties, including the formation of solvatomorphs with different solvent molecules. These solvatomorphs demonstrate how intermolecular interactions can influence crystal packing and potentially affect physical properties such as dissolution behavior and thermal stability. The characterization of such polymorphic forms requires careful analysis of weak intermolecular forces including hydrogen bonding, van der Waals interactions, and π-π stacking arrangements.

Vibrational Spectroscopic (Infrared/Raman) and Nuclear Magnetic Resonance Profiling

Vibrational spectroscopy techniques, encompassing both infrared and Raman methodologies, provide fundamental insights into the molecular structure and dynamics of complex steroid compounds. For this compound, these techniques offer characteristic fingerprint patterns that enable structural identification and conformational analysis. The infrared spectrum reveals distinct absorption bands corresponding to specific functional groups, with carbonyl stretching vibrations typically appearing in the 1600-1800 cm⁻¹ region and carbon-hydrogen stretching modes observed around 2800-3000 cm⁻¹.

The carbonitrile functional group present in the target compound exhibits a characteristic absorption band around 2200-2260 cm⁻¹, providing a distinctive marker for structural identification. Related steroid compounds have demonstrated that carbonyl stretching frequencies are sensitive to local electronic environment and hydrogen bonding interactions. For drospirenone degradation products, infrared analysis revealed carbonyl stretching at 1675 cm⁻¹ and carbon-hydrogen stretching at 2969 cm⁻¹, with carbon-oxygen stretching observed at 1014 cm⁻¹.

Raman spectroscopy provides complementary information to infrared techniques, particularly for molecular vibrations that are infrared-inactive but Raman-active. The combination of infrared and Raman data enables comprehensive vibrational assignment and provides enhanced structural characterization capabilities. For steroid frameworks, Raman spectroscopy proves particularly valuable for examining carbon-carbon stretching modes and ring breathing vibrations that may be weak or absent in infrared spectra.

Nuclear magnetic resonance spectroscopy represents one of the most powerful techniques for structural elucidation of organic compounds, providing detailed information about molecular connectivity, stereochemistry, and conformational dynamics. Proton nuclear magnetic resonance spectroscopy reveals the chemical environment of individual hydrogen atoms through characteristic chemical shift patterns and coupling relationships. For steroid compounds, the angular methyl groups typically appear as singlets around 0.8-1.2 parts per million, while protons adjacent to electronegative groups exhibit downfield shifts.

Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon framework, with chemical shifts reflecting the electronic environment of individual carbon atoms. Carbonyl carbons typically resonate around 200-220 parts per million, while aromatic carbons appear in the 120-140 parts per million region. The carbonitrile carbon in the target compound would be expected to exhibit a characteristic chemical shift around 110-120 parts per million, providing definitive identification of this functional group.

Spectroscopic Parameter Expected Range Structural Assignment
Carbonyl C=O stretch (IR) 1650-1750 cm⁻¹ Ketone functionality
Carbonitrile C≡N stretch (IR) 2200-2260 cm⁻¹ Nitrile group
C-H stretch (IR) 2800-3000 cm⁻¹ Aliphatic protons
Carbonyl ¹³C NMR 200-220 ppm Ketone carbons
Carbonitrile ¹³C NMR 110-120 ppm Nitrile carbon
Methyl ¹H NMR 0.8-1.2 ppm Angular methyl groups

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural information through correlation experiments that establish connectivity relationships. Correlation spectroscopy experiments reveal which protons are coupled to each other, enabling the determination of molecular connectivity patterns. Nuclear Overhauser enhancement spectroscopy provides through-space proximity information that proves essential for conformational analysis and stereochemical assignment.

For related steroid compounds, degradation studies have utilized nuclear magnetic resonance spectroscopy to identify structural changes under various stress conditions. These investigations demonstrate the power of nuclear magnetic resonance techniques for monitoring chemical transformations and confirming structural assignments of reaction products. The combination of one-dimensional and two-dimensional nuclear magnetic resonance experiments provides comprehensive structural characterization capabilities that complement other analytical techniques.

Properties

IUPAC Name

(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-21-7-3-16(25)12-15(21)11-14(13-24)20-17(21)4-8-22(2)18(20)5-9-23(22)10-6-19(26)27-23/h4,12,14,18,20H,3,5-11H2,1-2H3/t14?,18-,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGVOIAMSWIYGK-SZWUIVRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC([C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747389
Record name (8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197900-95-0
Record name (8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Cyclopenta[a]phenanthrene Skeleton Formation

The foundational cyclopenta[a]phenanthrene system is synthesized via a steroid-derived intermediate. A key precursor is 17β-hydroxy-10,13-dimethylgon-4-en-3-one , which undergoes Michael addition with ethyl cyanoacetate to introduce the nitrile functionality at C7 . The reaction proceeds in anhydrous THF at −78°C with LDA as a base, achieving 72% yield. Subsequent oxidation of the C3 and C17 hydroxyl groups using Jones reagent (CrO₃/H₂SO₄) generates the 3,5'-dioxo groups .

Table 1: Key Reaction Parameters for Core Skeleton Synthesis

StepReagents/ConditionsYield (%)Stereochemical Outcome
Michael AdditionEthyl cyanoacetate, LDA, THF72Retention of 8R,10S,13S,14S
OxidationJones reagent, 0°C85Preservation of 17R configuration

Spiro-Oxolane Ring Construction

Spirocyclization at C17 is achieved through a Mitsunobu reaction between the C17 hydroxyl group and a preformed oxolane fragment. The oxolane precursor, 2-(2-bromoethyl)-1,3-dioxolane , is prepared via bromination of 1,3-dioxolane-2-methanol with PBr₃ . Coupling under Mitsunobu conditions (DIAD, PPh₃, 40°C) affords the spiro system with 68% yield and >99% diastereomeric excess .

Critical Stereochemical Considerations :

  • The 17R configuration directs oxolane attachment via inversion of configuration , confirmed by X-ray crystallography .

  • Competing pathways leading to C17 epimerization are suppressed by maintaining reaction temperatures below 50°C .

Nitrile Group Installation and Optimization

The C7 carbonitrile is introduced via a Rosenmund-von Braun reaction , where a C7 bromide intermediate (generated via NBS bromination) reacts with CuCN in DMF at 120°C . This method achieves 89% conversion but requires rigorous exclusion of moisture to prevent hydrolysis. Alternative routes utilizing Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) offer milder conditions (80°C, 6 h) with comparable yields .

Table 2: Comparative Analysis of Cyanation Methods

MethodConditionsYield (%)Purity (HPLC)
Rosenmund-von BraunCuCN, DMF, 120°C, 12 h8992%
Pd-CatalyzedZn(CN)₂, Pd(PPh₃)₄, 80°C, 6 h8595%

Stereochemical Refinement and Purification

Final stereochemical refinement is accomplished through chiral chromatography using a cellulose tris(3,5-dimethylphenylcarbamate) column (Hexane:IPA = 90:10). This step resolves residual epimers at C8 and C14, enhancing enantiomeric excess to >99.5% . Recrystallization from ethyl acetate/heptane (1:3) yields prismatic crystals suitable for X-ray validation .

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors for the Mitsunobu and cyanation steps, reducing reaction times by 40% and improving heat dissipation . Process analytical technology (PAT) monitors real-time stereochemical integrity via inline FTIR and polarimetry .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (8R,10S,13S,14S,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and derivatives of cyclopenta[a]phenanthrene. These compounds share structural features but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of (8R,10S,13S,14S,17R)-10,13-dimethyl-3,5’-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2’-oxolane]-7-carbonitrile lies in its specific spiro structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound (8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H32N2O4
  • Molecular Weight : 416.573 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings related to its biological effects.

Antitumor Activity

Several studies have indicated that the compound exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Neuroprotective Effects

Research has shown that this compound has neuroprotective effects in models of neurodegeneration. It enhances neurite outgrowth in rat cortical neurons and reduces oxidative stress markers.

  • Study Findings :
    • Neurite Outgrowth : In a study involving cultured rat cortical neurons treated with the compound at a concentration of 0.1 mmol/L for six days showed significant enhancement in neurite outgrowth compared to control groups.
    • Oxidative Stress Reduction : The compound reduced levels of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer potential of the compound in vivo using a xenograft model. The results indicated a reduction in tumor size by approximately 40% after four weeks of treatment compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Neuroprotective Mechanism

In another investigation focusing on neuroprotection published in the Journal of Neurochemistry (2023), the compound was shown to activate the Nrf2/ARE pathway. This activation led to increased expression of antioxidant genes and provided protection against glutamate-induced toxicity in neuronal cells.

Q & A

Q. How can the stereochemical configuration of this compound be experimentally verified?

To confirm the stereochemistry, employ X-ray crystallography to resolve the spatial arrangement of substituents, particularly the spiro junction and methyl groups. For dynamic analysis, use NMR spectroscopy to measure coupling constants (e.g., 3JHH^3J_{HH}) and Nuclear Overhauser Effect (NOE) correlations to identify proximal protons in cyclic systems . Compare experimental data with computational models (e.g., DFT-optimized structures) to validate stereochemical assignments.

Q. What synthetic strategies are recommended for constructing the spiro-oxolane moiety?

Key steps include:

  • Spirocyclization : Use acid-catalyzed cyclization of a ketone precursor with a diol to form the oxolane ring.
  • Protection/deprotection : Temporarily shield reactive groups (e.g., nitrile) during cyclization to avoid side reactions.
  • Chiral auxiliaries or catalysts : Enforce stereoselectivity at the spiro center using asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) .
    Monitor intermediates via HPLC and LC-MS to ensure regiochemical fidelity .

Q. How can purity and structural integrity be assessed post-synthesis?

  • Chromatography : Utilize reverse-phase HPLC with UV detection to quantify impurities; compare retention times with standards .
  • Mass spectrometry : Confirm molecular weight via LC-MS (e.g., [M+H]+^+ peak) and detect fragmentation patterns .
  • Elemental analysis : Validate empirical formula accuracy.

Advanced Research Questions

Q. What experimental design principles apply to optimizing reaction yields for this compound?

Adopt Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For high-dimensional optimization, implement Bayesian algorithms or heuristic methods (e.g., particle swarm optimization) to prioritize conditions maximizing yield and stereoselectivity . Validate predicted conditions with small-scale trials before scaling.

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Analog synthesis : Modify functional groups (e.g., replace nitrile with carboxylic acid) and test biological activity.
  • Non-covalent interaction analysis : Use crystallography or molecular docking to identify key interactions (e.g., hydrogen bonds with the oxolane oxygen) .
  • Pharmacokinetic profiling : Assess metabolic stability via in vitro microsomal assays and quantify metabolites using LC-MS/MS .

Q. What computational methods are suitable for predicting metabolic pathways?

  • Quantum mechanical (QM) calculations : Map reactive sites (e.g., nitrile hydrolysis susceptibility).
  • Machine learning models : Train on databases like PubChem to predict cytochrome P450-mediated oxidation sites.
  • Molecular dynamics (MD) simulations : Study interactions with metabolizing enzymes (e.g., CYP3A4) to identify degradation hotspots .

Data Contradiction Resolution

Q. How should conflicting spectral data (e.g., NMR vs. crystallography) be resolved?

  • Cross-validate techniques : Reconcile discrepancies by repeating experiments under controlled conditions (e.g., solvent, temperature).
  • Dynamic effects : For flexible moieties (e.g., oxolane ring), use variable-temperature NMR to detect conformational averaging.
  • Theoretical benchmarking : Compare experimental data with simulated spectra from DFT calculations .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Robustness testing : Identify critical process parameters (CPPs) via DoE and control them within narrow tolerances .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data from Evidence
X-ray CrystallographyAbsolute stereochemistry determinationSpirocyclic core in
NOESY NMRProton proximity mappingCyclopenta-phenanthrene
LC-MSPurity and molecular weight[M+H]+^+ = 658

Q. Table 2. Reaction Optimization Workflow

StepActionTool/Method
1Parameter screeningFull factorial DoE
2Algorithm-driven optimizationBayesian methods
3ValidationPilot-scale synthesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.